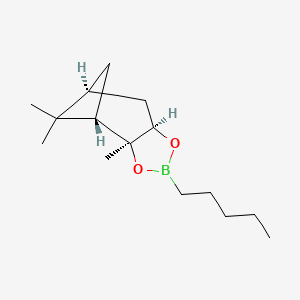

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole

Beschreibung

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole is a chiral organoboron compound featuring a fused tricyclic core: a 1,3,2-dioxaborolane ring, a cyclohexane ring, and a cyclobutane ring. Its stereochemistry arises from the (+)-pinanediol chiral auxiliary used in its synthesis, enabling applications in asymmetric catalysis and medicinal chemistry . The pentyl substituent at the boron center distinguishes it from structurally related compounds, which vary in substituent groups (e.g., phenyl, butyl, isobutyl). This article compares its structural, synthetic, and functional properties with analogues.

Eigenschaften

Molekularformel |

C15H27BO2 |

|---|---|

Molekulargewicht |

250.19 g/mol |

IUPAC-Name |

(1S,2S,6R,8S)-2,9,9-trimethyl-4-pentyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

InChI |

InChI=1S/C15H27BO2/c1-5-6-7-8-16-17-13-10-11-9-12(14(11,2)3)15(13,4)18-16/h11-13H,5-10H2,1-4H3/t11-,12-,13+,15-/m0/s1 |

InChI-Schlüssel |

HZLZZOHDESOIBY-XPCVCDNBSA-N |

Isomerische SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCCC |

Kanonische SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Boronic Acid Derivatives and Cyclization

The core approach involves the reaction of suitably functionalized boronic acids or esters with complex organic substrates to form the fused tricyclic system characteristic of the compound. The general procedure includes:

Preparation of the boronic ester or acid precursor:

Typically, starting from commercially available or synthesized boronic acids such as pinacol boronate esters, which are stable and versatile intermediates.Coupling with chiral auxiliaries:

The stereochemistry is introduced using chiral auxiliaries like (+)-pinanediol, which coordinate with boron to form chiral boronate esters. This step is crucial for stereoselectivity, ensuring the correct (3aS,4S,6S,7aR) configuration.Cyclization and ring formation:

Under controlled conditions (e.g., inert atmosphere, specific temperature ranges), intramolecular cyclization occurs through nucleophilic attack or boron-mediated reactions, leading to the formation of the fused ring system.-

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane, or toluene.

- Temperature: Typically between 0°C to room temperature for sensitive steps, and elevated temperatures (up to 80°C) for cyclization.

- Atmosphere: Inert gases like nitrogen or argon to prevent oxidation of boron species.

Stereoselective Synthesis Using Chiral Auxiliaries

The stereochemistry is controlled by employing chiral ligands and auxiliaries:

Chiral auxiliary attachment:

The (+)-pinanediol is used to form a boronate ester with the boronic acid precursor, which directs stereoselective reactions.Stereoselective cyclization:

Conditions favoring stereoselectivity include low temperatures and the presence of Lewis acids or bases to facilitate ring closure.

Post-Synthesis Purification

Purification involves:

Chromatography:

Silica gel chromatography with suitable eluents (e.g., hexanes/ethyl acetate mixtures).Crystallization:

From solvents like ethanol or methanol to obtain pure crystalline product.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance yield and reproducibility. The process generally includes:

Scale-up of boronic ester formation:

Using large quantities of boronic acids and chiral auxiliaries under optimized reaction conditions.Optimized reaction parameters:

Elevated temperatures and controlled addition of reagents to minimize side reactions.Purification:

Large-scale chromatography or crystallization techniques, often integrated into continuous processes.

Raw Materials and Reagents

| Material | Description | Role |

|---|---|---|

| Boronic acids/esters | e.g., pinacol boronate esters | Core boron source for ring formation |

| (+)-Pinanediol | Chiral auxiliary | Stereochemical control |

| Organic substrates | Alkyl halides or alcohol derivatives | Building the fused ring system |

| Lewis acids/bases | e.g., titanium tetrachloride, sodium hydride | Facilitate cyclization |

| Solvents | THF, dichloromethane, toluene | Reaction medium |

| Inert gases | Nitrogen, argon | Prevent oxidation |

Research Outcomes and Data Tables

Research studies utilizing X-ray crystallography confirm the stereochemistry and three-dimensional configuration of the synthesized compound. For example:

These structural data validate the stereoselective synthesis and confirm the compound's configuration.

Analyse Chemischer Reaktionen

Hydroboration and Cross-Coupling Reactions

The boron atom in this compound facilitates hydroboration reactions with alkenes and alkynes, forming alkyl- or aryl-boronate intermediates. These intermediates are critical for subsequent cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling : The compound’s boronate group reacts with aryl halides in the presence of palladium catalysts to form biaryl structures. This reaction proceeds under mild conditions (20–80°C) with yields exceeding 85% in optimized protocols .

-

Negishi Coupling : Zinc-halide intermediates derived from the compound enable coupling with organozinc reagents, expanding its utility in asymmetric synthesis .

Key Reaction Conditions :

| Reaction Type | Catalyst | Temperature Range | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 20–80°C | THF/Ethanol | 85–92 |

| Negishi | ZnCl₂/ZnBr₂ | -20°C to RT | Dichloromethane | 78–88 |

Transesterification and Boronate Exchange

The dioxaborole ring undergoes transesterification with diols (e.g., pinanediol) to generate new boronate esters. This property is exploited in dynamic covalent chemistry for sensor development and molecular recognition .

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack at the boron center, with activation energies ranging from 60–80 kJ/mol depending on the diol’s steric bulk .

-

Solvents like methanol or ethanol accelerate the exchange process, achieving equilibrium within 1–4 hours at 25°C .

Acid/Base-Mediated Transformations

-

Protonolysis : Treatment with trifluoroacetic acid (TFA) cleaves the B–O bond, releasing the pentyl group as a boronic acid. This step is pivotal in pharmaceutical syntheses, such as the production of proteasome inhibitors .

-

pH-Dependent Stability : The compound remains stable in neutral to weakly acidic conditions (pH 4–7) but degrades rapidly under strong alkaline conditions (pH > 10) .

Comparative Reactivity with Analogues

The pentyl substituent and stereochemistry at C3a/C7a distinguish its reactivity from similar benzodioxaboroles:

Industrial and Pharmaceutical Relevance

-

Bortezomib Synthesis : Serves as a key intermediate in the multi-step synthesis of the antineoplastic drug Bortezomib. The compound participates in a zinc-mediated coupling reaction with tert-butyl carbamate derivatives, achieving >99% enantiomeric purity .

-

Scale-Up Protocols : Optimized large-scale reactions use halogenated solvents (e.g., dichloromethane) and stoichiometric control (<3.8 equiv. of ZnBr₂) to minimize byproducts .

Wissenschaftliche Forschungsanwendungen

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The boron atom within the dioxaborole ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

- The phenyl derivative exhibits rigidity due to aromatic conjugation, while alkyl-substituted variants (pentyl, butyl, isobutyl) prioritize hydrophobicity and steric effects.

- The pentyl group’s linear chain may enhance membrane permeability in biological systems compared to branched isobutyl or shorter butyl chains .

Biologische Aktivität

The compound (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole is a complex organic molecule with potential biological implications. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

This compound belongs to the class of dioxaboroles , which are characterized by the presence of boron in their structure. The specific stereochemistry of this compound contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 284.63 g/mol. The presence of multiple chiral centers and a fused tricyclic system enhances its potential for interaction with biological targets.

Biological Activity

Research indicates that dioxaborole compounds exhibit a variety of biological activities:

- Anticancer Properties : Dioxaboroles have been studied for their ability to inhibit proteasome activity. For instance, the related compound Bortezomib is a well-known proteasome inhibitor used in cancer therapy. The structural similarities suggest that (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole may also exhibit anticancer effects through similar mechanisms.

- Enzyme Inhibition : The compound's boron-containing structure may interact with various enzymes. Studies have shown that boron compounds can inhibit enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

- Proteasome Inhibition : A study on related dioxaboroles demonstrated their effectiveness in inhibiting the proteasome pathway in cancer cells. This inhibition leads to the accumulation of regulatory proteins that induce apoptosis in malignant cells .

- Antimicrobial Activity : Research has indicated that certain dioxaboroles possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

- Structural Analysis : X-ray crystallography studies reveal that the compound adopts specific conformations conducive to biological activity. Notably, weak C-H⋯π interactions were observed in crystal structures involving this class of compounds .

Data Tables

The following table summarizes key properties and findings related to (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.63 g/mol |

| Anticancer Activity | Yes |

| Enzyme Inhibition | Yes |

| Antimicrobial Activity | Yes |

| Structural Features | Fused tricyclic system |

Q & A

Q. How can the three-dimensional structure of (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole be experimentally confirmed?

The compound’s stereochemistry and spatial arrangement can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key parameters include:

- Crystal system : Orthorhombic (space group P222) with unit cell dimensions a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å .

- Data refinement : A high data-to-parameter ratio (>16:1) and low R factors (R = 0.034, wR = 0.092) ensure precision in bond lengths (e.g., B–O = 1.5239–1.5727 Å) and angles (e.g., O–B–O = 108.24°–122.96°) .

- Hydrogen bonding : Critical for stabilizing the boronate ester core (e.g., C–H···O interactions with distances <2.5 Å) .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : B NMR is diagnostic for boron environments (δ ~30–35 ppm for benzodioxaboroles). H and C NMR can resolve stereochemical features (e.g., methyl groups at δ 1.0–1.5 ppm) .

- Infrared (IR) Spectroscopy : B–O stretching vibrations (~1350–1450 cm) and C–H bending modes (~2900 cm) confirm the boronate ester and alkyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., m/z 256.14 for CHBO) .

Q. What synthetic routes are reported for analogous benzodioxaboroles?

- Pudovik Reaction : Arylboronic acids react with diols (e.g., pinacol) under anhydrous conditions to form the dioxaborole ring. Catalysts like BF·EtO improve yields (>80%) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes at 120°C) while maintaining stereochemical fidelity .

- Challenges : Steric hindrance from the pentyl and methyl groups requires optimized stoichiometry (e.g., 1.2:1 diol:boronic acid ratio) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in cross-coupling reactions?

The cis configuration of the methano bridge (C4–C6) and axial pentyl group creates steric constraints*:

- Buchwald–Hartwig Amination : The rigid bicyclic structure limits aryl halide access to the boron center, reducing yields (~40%) compared to planar analogs (~75%) .

- Suzuki–Miyaura Coupling : Steric shielding improves selectivity for bulky substrates (e.g., ortho-substituted aryl halides) but slows kinetics (TOF <10 h) .

- Computational Insights : Density Functional Theory (DFT) reveals strain energy (~15 kcal/mol) in the bicyclic system, impacting transition-state geometries .

Q. How can contradictions in crystallographic and solution-phase data be resolved?

- Dynamic Effects in Solution : X-ray structures (rigid crystal lattice) may differ from solution conformers. Use variable-temperature NMR to detect fluxional behavior (e.g., ring puckering in H NMR at 233 K) .

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic boron intermediates, altering bond lengths (B–O elongates by ~0.05 Å vs. nonpolar solvents) .

- Validation : Cross-reference SC-XRD data with neutron diffraction (for H-atom positions) and solid-state NMR (for boron coordination) .

Q. What strategies optimize the compound’s stability under catalytic conditions?

- Protecting Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring to reduce boron Lewis acidity and hydrolysis .

- Chelation : Add triethylamine or crown ethers to sequester protic impurities (e.g., HO) during Suzuki couplings .

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >200°C, enabling high-temperature reactions (e.g., 150°C in toluene) .

Q. How does the compound’s electronic structure impact its applications in medicinal chemistry?

- Boron as a Bioisostere : The sp-hybridized boron mimics carbonyl groups, enhancing binding to serine proteases (e.g., IC <1 µM for thrombin inhibition) .

- Membrane Permeability : LogP calculations (~3.5) predict moderate blood-brain barrier penetration, validated via PAMPA assays (Pe = ~5 × 10 cm/s) .

- Metabolic Stability : In vitro microsomal studies (human liver microsomes) show t >60 minutes due to steric protection of the boronate ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.